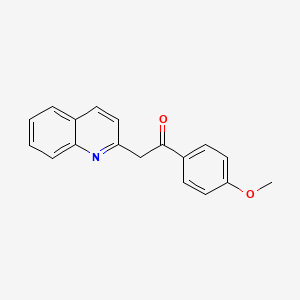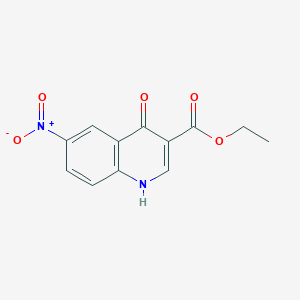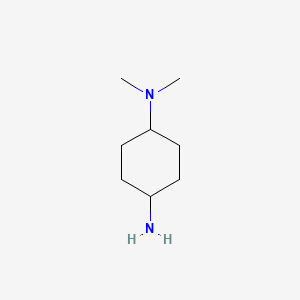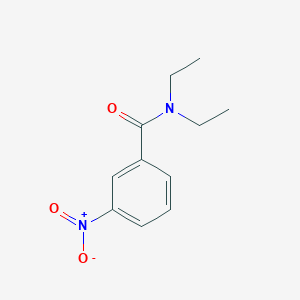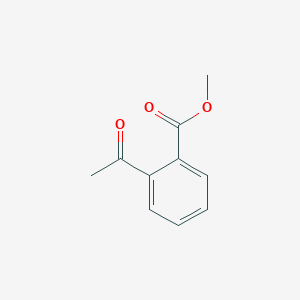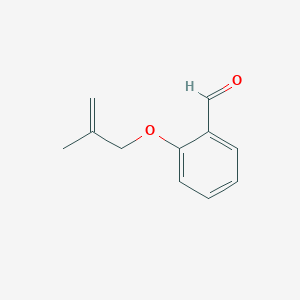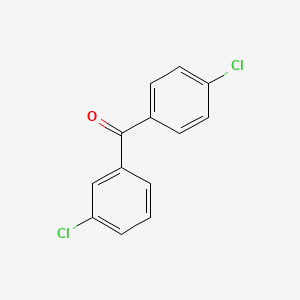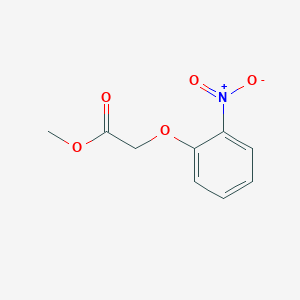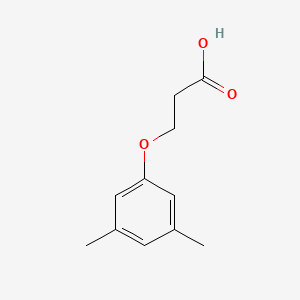
Ácido 2-(2-Cloro-4-metilfenoxi)acético
Descripción general
Descripción
2-(2-Chloro-4-methylphenoxy)acetic acid is a chlorinated phenoxyacetic acid derivative. It is commonly used as a herbicide due to its ability to selectively control broad-leaf weeds in various crops. This compound mimics the action of natural plant growth hormones, leading to uncontrolled growth and eventual death of the targeted plants .
Aplicaciones Científicas De Investigación
2-(2-Chloro-4-methylphenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Widely used as a herbicide in agriculture to control broad-leaf weeds.
Mecanismo De Acción
Target of Action
The primary target of 2-(2-Chloro-4-methylphenoxy)acetic acid, also known as MCPA, is the growth hormones in plants, specifically auxins . Auxins play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle and are essential for plant body development .
Mode of Action
MCPA acts as an auxin, a type of plant hormone. It interferes with the plant’s growth hormones, disrupting the normal growth processes . When MCPA is absorbed by the plant, it mimics the natural auxin indole-3-acetic acid (IAA), which at high concentrations can stop plant growth .
Biochemical Pathways
MCPA affects the auxin-mediated growth pathways in plants. By mimicking the natural auxin IAA, MCPA can disrupt normal cell division and growth, leading to the death of the plant . The exact biochemical pathways affected by MCPA are complex and involve a variety of physiological processes, including cell division, cell elongation, differentiation, and apoptosis .
Pharmacokinetics
It is known that mcpa is readily absorbed by the leaves and roots of plants and is then distributed throughout the plant via the vascular system . The impact on bioavailability is largely determined by the plant’s ability to absorb and distribute the compound.
Result of Action
The result of MCPA action is the disruption of normal plant growth processes, leading to the death of the plant . Specifically, MCPA causes uncontrolled cell division and growth, leading to abnormalities in plant structure and ultimately plant death . This makes MCPA an effective herbicide for controlling broad-leaf weeds .
Action Environment
The action of MCPA can be influenced by various environmental factors. For example, the pH of the soil can affect the absorption and effectiveness of MCPA. Additionally, environmental conditions such as temperature and rainfall can impact the stability and efficacy of MCPA . Therefore, understanding the specific environmental context is crucial for the effective use of MCPA as a herbicide.
Análisis Bioquímico
Biochemical Properties
2-(2-Chloro-4-methylphenoxy)acetic acid plays a significant role in biochemical reactions, particularly in plants. It mimics the action of natural auxins, leading to uncontrolled growth and eventually the death of the target weeds. The compound interacts with various enzymes and proteins involved in the auxin signaling pathway. For instance, it binds to the TIR1 receptor, promoting the degradation of AUX/IAA proteins, which are repressors of auxin-responsive genes . This interaction leads to the activation of auxin-responsive genes, resulting in abnormal growth.
Cellular Effects
The effects of 2-(2-Chloro-4-methylphenoxy)acetic acid on cells are profound. In plant cells, it disrupts normal cellular processes by altering gene expression and cell signaling pathways. The compound induces the expression of genes involved in cell elongation and division, leading to uncontrolled growth. Additionally, it affects cellular metabolism by altering the levels of various metabolites . In animal cells, exposure to this compound can lead to cytotoxic effects, including oxidative stress and apoptosis .
Molecular Mechanism
At the molecular level, 2-(2-Chloro-4-methylphenoxy)acetic acid exerts its effects by binding to specific receptors and enzymes. The primary target is the TIR1 receptor, which is part of the SCF complex involved in protein degradation. Upon binding, the compound promotes the ubiquitination and subsequent degradation of AUX/IAA proteins . This degradation releases the repression on auxin-responsive genes, leading to their activation. Additionally, the compound can inhibit certain enzymes involved in cellular metabolism, further contributing to its herbicidal effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Chloro-4-methylphenoxy)acetic acid change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to the compound in in vitro studies has shown persistent effects on cellular function, including sustained changes in gene expression and metabolic activity . In in vivo studies, the compound’s effects can vary depending on the duration of exposure and the organism’s metabolic rate .
Dosage Effects in Animal Models
The effects of 2-(2-Chloro-4-methylphenoxy)acetic acid in animal models vary with dosage. At low doses, the compound may not exhibit significant toxic effects. At higher doses, it can cause severe toxicity, including liver and kidney damage . Threshold effects have been observed, where a certain concentration is required to elicit a toxic response. Chronic exposure to high doses can lead to long-term health effects, including carcinogenicity .
Metabolic Pathways
2-(2-Chloro-4-methylphenoxy)acetic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes hydroxylation and conjugation reactions, leading to the formation of more water-soluble metabolites that are excreted in urine . These metabolic processes can affect the overall metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, 2-(2-Chloro-4-methylphenoxy)acetic acid is transported and distributed through specific transporters and binding proteins. In plants, it is transported via the auxin transport system, which includes PIN and AUX1 transporters . This transport system ensures the compound’s distribution to target sites, where it exerts its herbicidal effects. In animal cells, the compound can accumulate in certain tissues, leading to localized toxicity .
Subcellular Localization
The subcellular localization of 2-(2-Chloro-4-methylphenoxy)acetic acid is crucial for its activity. In plant cells, the compound is localized in the cytoplasm and nucleus, where it interacts with its target receptors and enzymes . The presence of specific targeting signals and post-translational modifications can direct the compound to specific cellular compartments, enhancing its efficacy . In animal cells, the compound’s localization can influence its cytotoxic effects, with higher concentrations in the mitochondria leading to increased oxidative stress .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-4-methylphenoxy)acetic acid typically involves the reaction of 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the phenol group reacts with the chloroacetic acid to form the desired product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to optimize the reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Chloro-4-methylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium hydroxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyacetic acids.
Comparación Con Compuestos Similares
2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with a similar mechanism of action.
2-Methyl-4-chlorophenoxyacetic acid: Structurally similar and used for similar applications.
Dicamba: A benzoic acid derivative with herbicidal properties.
Uniqueness: 2-(2-Chloro-4-methylphenoxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective action on broad-leaf weeds while sparing monocotyledonous crops makes it particularly valuable in agriculture .
Propiedades
IUPAC Name |
2-(2-chloro-4-methylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6-2-3-8(7(10)4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTSMIMYOILILJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973839 | |
| Record name | (2-Chloro-4-methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
583-23-3 | |
| Record name | 583-23-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Chloro-4-methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





